molecular formula C26H33NO4 B299744 N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide

カタログ番号 B299744
分子量: 423.5 g/mol
InChIキー: URIXOPKBDSSAFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide is a chemical compound that belongs to the class of dioxane carboxamides. It is a potent and selective inhibitor of the protein kinase B (PKB/Akt) pathway, which plays a crucial role in the regulation of cell growth, survival, and metabolism.

作用機序

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide exerts its pharmacological effects by inhibiting the PKB/Akt pathway, which is a key signaling pathway involved in cell growth, survival, and metabolism. PKB/Akt is activated by various growth factors and cytokines, and it phosphorylates downstream targets such as glycogen synthase kinase-3 (GSK-3), mammalian target of rapamycin (mTOR), and forkhead box O (FOXO) transcription factors, leading to the promotion of cell growth and survival. N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide blocks the activation of PKB/Akt by binding to its pleckstrin homology (PH) domain, which is responsible for its membrane localization and activation.
Biochemical and Physiological Effects:
N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the PKB/Akt pathway. It has also been reported to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of diabetes and neurodegenerative disorders. Moreover, it has been shown to improve glucose metabolism and insulin sensitivity by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.

実験室実験の利点と制限

One of the advantages of using N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide in lab experiments is its high selectivity and potency for the PKB/Akt pathway. This allows for the specific inhibition of this pathway without affecting other signaling pathways. Moreover, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one of the limitations of using N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide is its potential toxicity, especially at high doses. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in preclinical and clinical studies.

将来の方向性

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide holds great promise for its potential therapeutic applications in various diseases. Some of the future directions for research on this compound include:
1. Development of more potent and selective analogs of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide for improved therapeutic efficacy.
2. Evaluation of the efficacy of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide in combination with other anticancer drugs for synergistic effects.
3. Investigation of the potential use of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
4. Development of novel drug delivery systems for N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide to improve its pharmacokinetic properties and reduce its potential toxicity.
5. Investigation of the potential use of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide in the treatment of other diseases such as cardiovascular diseases and inflammatory disorders.
Conclusion:
N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide is a potent and selective inhibitor of the PKB/Akt pathway, which has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of PKB/Akt activation, leading to the inhibition of cell growth and survival. N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide has been shown to have promising pharmacological effects in cancer, diabetes, and neurodegenerative disorders. However, careful dose optimization and toxicity studies are necessary before using this compound in preclinical and clinical studies. Further research is needed to develop more potent and selective analogs of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide and to investigate its potential use in the treatment of other diseases.

合成法

The synthesis of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide involves the reaction of 2-(4-cyclohexylphenoxy)ethylamine with 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide as a white solid with a purity of over 95%.

科学的研究の応用

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the PKB/Akt pathway, which is often overactivated in cancer cells. Moreover, N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide has been reported to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to protect against neuronal damage and cognitive deficits in animal models of Alzheimer's and Parkinson's diseases.

特性

製品名

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide

分子式

C26H33NO4

分子量

423.5 g/mol

IUPAC名

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide

InChI

InChI=1S/C26H33NO4/c1-26(18-30-24(31-19-26)22-10-6-3-7-11-22)25(28)27-16-17-29-23-14-12-21(13-15-23)20-8-4-2-5-9-20/h3,6-7,10-15,20,24H,2,4-5,8-9,16-19H2,1H3,(H,27,28)

InChIキー

URIXOPKBDSSAFD-UHFFFAOYSA-N

SMILES

CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCCOC3=CC=C(C=C3)C4CCCCC4

正規SMILES

CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCCOC3=CC=C(C=C3)C4CCCCC4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。